3-Benzyl-1-methyl-3,4-dihydro-2H-beta-carboline
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Overview
Description
3-Benzyl-1-methyl-3,4-dihydro-2H-beta-carboline is a synthetic compound belonging to the beta-carboline family Beta-carbolines are a class of heterocyclic amines that are widely distributed in nature and have significant pharmacological potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-methyl-3,4-dihydro-2H-beta-carboline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing beta-carboline frameworks. The reaction starts with the condensation of tryptamine or its derivatives with an aldehyde or ketone, followed by cyclization to form the beta-carboline core. The specific conditions, such as the choice of solvent, temperature, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of beta-carbolines, including this compound, often employs scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-methyl-3,4-dihydro-2H-beta-carboline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its fully saturated analogs, which may exhibit different pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce fully saturated beta-carbolines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-methyl-3,4-dihydro-2H-beta-carboline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes, such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine. This modulation of neurotransmitter systems is believed to underlie its neuroprotective and antidepressant effects . Additionally, the compound’s ability to interact with DNA and proteins may contribute to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
3-Benzyl-1-methyl-3,4-dihydro-2H-beta-carboline can be compared with other beta-carboline derivatives, such as harmine, harmaline, and norharmane. While these compounds share a common beta-carboline core, they differ in their substituents and pharmacological properties:
Properties
CAS No. |
61906-80-7 |
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Molecular Formula |
C19H18N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-benzyl-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H18N2/c1-13-19-17(16-9-5-6-10-18(16)21-19)12-15(20-13)11-14-7-3-2-4-8-14/h2-10,15,21H,11-12H2,1H3 |
InChI Key |
DLASJPGMURRPIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4 |
Origin of Product |
United States |
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